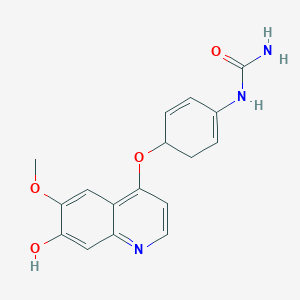

KRN383 analog

Description

Properties

Molecular Formula |

C17H17N3O4 |

|---|---|

Molecular Weight |

327.33 g/mol |

IUPAC Name |

[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea |

InChI |

InChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22) |

InChI Key |

FDEJMZJEHJWMRY-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KRN383, KRN 383, KRN-383 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of KRN383 Analogs for FLT3-ITD Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of analogs of KRN383, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations. FLT3-ITD is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a critical target for therapeutic intervention. This document details the scientific rationale, experimental methodologies, and data interpretation necessary for the development of novel KRN383-based compounds.

Introduction: The Role of FLT3-ITD in AML and the Promise of KRN383

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors a mutation in the FLT3 gene, most commonly an internal tandem duplication (ITD) in the juxtamembrane domain. This mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 receptor tyrosine kinase.[1][2] The aberrant downstream signaling through pathways such as PI3K/AKT, RAS/MAPK, and STAT5 promotes uncontrolled cell proliferation and survival, contributing to the poor prognosis associated with FLT3-ITD positive AML.[1][2]

KRN383 has emerged as a promising therapeutic agent, demonstrating potent inhibition of FLT3-ITD expressing cells and the ability to eradicate tumors in preclinical mouse models.[3] With a molecular formula of C₁₇H₁₇N₃O₄ and a molecular weight of 327.33 g/mol , its core structure is hypothesized to be based on a substituted aminopyrimidine scaffold, a common motif in kinase inhibitors.[3] The development of KRN383 analogs is a key strategy to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective and safer AML therapies.

Synthesis of KRN383 Analogs

The synthesis of KRN383 analogs generally involves a multi-step process centered around the construction of a core heterocyclic scaffold, followed by the introduction of various substituents to explore the structure-activity relationship (SAR). A plausible synthetic approach for a KRN383 analog with a 2,4-diaminopyrimidine core is outlined below.

General Synthetic Scheme

A representative synthetic route to a potential KRN383 analog is depicted in the following workflow. This scheme is based on common synthetic methodologies for related kinase inhibitors.

Experimental Protocol: Synthesis of a Representative Analog

Step 1: Synthesis of the 2-amino-4-chloropyrimidine core. A substituted guanidine hydrochloride is reacted with a β-ketoester in the presence of a base such as sodium ethoxide in ethanol. The resulting pyrimidinone is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2-amino-4-chloropyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution. The 2-amino-4-chloropyrimidine is reacted with a substituted aniline in a suitable solvent such as isopropanol or dioxane, often with the addition of a catalytic amount of acid (e.g., HCl). This reaction couples the aniline moiety to the C4 position of the pyrimidine ring.

Step 3: Introduction of the Methanesulfonamide Group. The resulting intermediate is then subjected to a sulfonylation reaction. For instance, the amino group on the phenyl ring can be reacted with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine to introduce the methanesulfonamide group.

Step 4: Purification. The crude product is purified using column chromatography on silica gel, followed by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the final analog with high purity.

Characterization of KRN383 Analogs

Thorough characterization of the synthesized analogs is essential to confirm their chemical identity, purity, and to elucidate their biological activity.

Physicochemical Characterization

| Parameter | Method | Expected Outcome |

| Identity | ¹H NMR, ¹³C NMR | Spectral data consistent with the proposed chemical structure. |

| High-Resolution Mass Spectrometry (HRMS) | Observed mass-to-charge ratio (m/z) within 5 ppm of the calculated molecular weight. | |

| Purity | High-Performance Liquid Chromatography (HPLC) | Purity >95% as determined by peak area at a specific wavelength (e.g., 254 nm). |

| Solubility | Kinetic or Thermodynamic Solubility Assays | Quantitative measurement of solubility in aqueous buffers (e.g., PBS) and organic solvents. |

| Lipophilicity | LogP/LogD Determination | Measurement of the partition coefficient between octanol and water. |

Biological Characterization

FLT3 Kinase Inhibition Assay: The ability of the analogs to inhibit the enzymatic activity of both wild-type and ITD-mutated FLT3 kinase is assessed using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with a substrate (e.g., a synthetic peptide) and ATP, and then measuring the amount of phosphorylated substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then determined.

Cell-Based Proliferation/Viability Assays: The anti-proliferative activity of the analogs is evaluated against AML cell lines harboring the FLT3-ITD mutation (e.g., MV4-11, MOLM-13) and cell lines with wild-type FLT3 as a control. Common methods include MTT, MTS, or CellTiter-Glo assays, which measure cell viability. The IC₅₀ values are calculated from the dose-response curves.

Western Blot Analysis: To confirm the mechanism of action, western blotting is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, AKT, ERK) in FLT3-ITD positive cells treated with the KRN383 analogs. A reduction in the phosphorylation of these proteins indicates on-target activity.

Pharmacokinetic (PK) Studies: The pharmacokinetic properties of promising analogs are evaluated in animal models (e.g., mice or rats). This involves administering the compound and then measuring its concentration in plasma and other tissues over time to determine parameters such as half-life, bioavailability, and clearance.

Xenograft Tumor Models: The in vivo efficacy of the analogs is tested in immunodeficient mice bearing tumors derived from human FLT3-ITD positive AML cell lines. The compound is administered to the mice, and tumor growth is monitored over time. The therapeutic effect is assessed by comparing the tumor volume in treated versus control animals.

Mechanism of Action and Signaling Pathways

KRN383 and its analogs exert their therapeutic effect by inhibiting the constitutive activation of the FLT3-ITD receptor. This blocks the downstream signaling cascades that drive leukemic cell proliferation and survival.

Data Presentation: A Comparative Analysis of Hypothetical KRN383 Analogs

The following tables summarize hypothetical data for a series of KRN383 analogs, illustrating the type of quantitative information that should be gathered and analyzed.

Table 1: Physicochemical and In Vitro Activity of KRN383 Analogs

| Analog ID | R¹ Group | R² Group | MW ( g/mol ) | LogP | FLT3-ITD IC₅₀ (nM) | MV4-11 IC₅₀ (nM) |

| KRN383-01 | H | Cl | 327.33 | 3.1 | 2.5 | 5.2 |

| KRN383-02 | F | Cl | 345.32 | 3.3 | 1.8 | 4.1 |

| KRN383-03 | OCH₃ | Cl | 357.36 | 2.9 | 3.2 | 6.8 |

| KRN383-04 | H | F | 311.33 | 2.8 | 4.1 | 8.5 |

| KRN383-05 | H | CH₃ | 325.38 | 3.5 | 15.6 | 28.3 |

Table 2: In Vivo Efficacy of Lead Analog KRN383-02 in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | Oral | 0 | +2.1 |

| KRN383-02 | 25 | Oral | 65 | -1.5 |

| KRN383-02 | 50 | Oral | 88 | -3.2 |

| KRN383-02 | 100 | Oral | 95 | -5.8 |

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the synthesis and characterization of novel KRN383 analogs as potential therapeutic agents for FLT3-ITD positive AML. The successful development of these compounds relies on a systematic approach that integrates synthetic chemistry, in vitro and in vivo pharmacology, and a thorough understanding of the underlying biology of FLT3 signaling. Future research should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications for patients with AML. The exploration of combination therapies, where KRN383 analogs are used in conjunction with other anti-leukemic agents, may also represent a promising avenue for future investigation.

References

The Structure-Activity Relationship of KRN383 Analogs: An In-Depth Technical Guide for Drug Development Professionals

An exploration into the molecular intricacies governing the efficacy and selectivity of melanocortin-4 receptor agonists, with a focus on the KRN383 scaffold.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of analogs of KRN383, a small molecule agonist of the melanocortin-4 receptor (MC4R). The MC4R is a pivotal G protein-coupled receptor (GPCR) centrally involved in the regulation of energy homeostasis, making it a prime therapeutic target for the treatment of obesity and other metabolic disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel MC4R agonists.

Introduction to KRN383 and the Melanocortin-4 Receptor

The melanocortin-4 receptor (MC4R) is predominantly expressed in the hypothalamus, a region of the brain crucial for regulating appetite and energy expenditure.[1][2][3][4] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that promotes satiety and increases energy expenditure.[3][5] Conversely, dysfunction of the MC4R pathway is linked to hyperphagia (insatiable hunger) and severe obesity.[1][6]

KRN383 is a small molecule agonist designed to target the MC4R. Its chemical formula is C₁₇H₁₇N₃O₄, with a molecular weight of 327.33 g/mol .[7] While specific binding affinity (Ki) and functional activity (EC50) values for KRN383 are not widely published in publicly available literature, its investigation as an MC4R agonist highlights the ongoing effort to develop potent and selective small molecules for this critical therapeutic target. Understanding the SAR of KRN383 and its analogs is paramount for designing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) of MC4R Agonists

The development of potent and selective MC4R agonists requires a detailed understanding of how structural modifications to a chemical scaffold influence its biological activity. While specific SAR data for a broad range of KRN383 analogs is limited in the public domain, a wealth of information exists for other small molecule and peptide MC4R agonists. This data provides valuable insights into the key pharmacophoric features required for MC4R activation.

Quantitative SAR Data for Small Molecule MC4R Agonists

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of a selection of small molecule MC4R agonists. These compounds, while structurally distinct from KRN383, share the common feature of targeting the MC4R and provide a basis for understanding the structural requirements for potent agonism.

| Compound | Structure | MC4R Ki (nM) | MC4R EC50 (nM) | Reference |

| THIQ | Tetrahydroisoquinoline derivative | >1000 | 2.1 | [8] |

| NBI-55886 | Non-peptide agonist | Not Reported | Not Reported | [8] |

| NBI-56453 | Non-peptide agonist | Not Reported | Not Reported | [8] |

| NBI-58702 | Non-peptide agonist | Not Reported | Not Reported | [8] |

| NBI-58704 | Non-peptide agonist | Not Reported | Not Reported | [8] |

| LB54640 | Oral small molecule agonist | Not Reported | Not Reported | [9] |

Note: The lack of specific quantitative data in the public domain for some compounds highlights the proprietary nature of drug development research.

Quantitative SAR Data for Peptide MC4R Agonists

Peptide-based agonists have been instrumental in elucidating the pharmacology of the MC4R. The table below presents data for several key peptide agonists, including the endogenous ligand α-MSH and synthetic analogs.

| Compound | Sequence/Structure | MC4R Ki (nM) | MC4R EC50 (nM) | Reference(s) |

| α-MSH | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ | ~1 | ~1 | [10][11] |

| Setmelanotide (RM-493) | Cyclic octapeptide | 2.1 | 0.27 | [12] |

| LY2112688 | Peptide agonist | Similar to Setmelanotide | Similar to Setmelanotide | [10][11] |

| Melanotan II (MT-II) | Cyclic heptapeptide | Similar to Setmelanotide | Similar to Setmelanotide | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacological properties of KRN383 analogs and other MC4R agonists.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the MC4R.

-

Cell Culture and Membrane Preparation: HEK293 or CHO cells stably expressing the human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

This assay measures the ability of a test compound to activate the MC4R and stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the MC4R signaling pathway.

-

Cell Culture: HEK293 or CHO cells stably expressing the human MC4R are seeded in multi-well plates.

-

Compound Treatment: The cells are treated with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: The data are plotted as a dose-response curve, and the EC50 (the concentration of the test compound that produces 50% of the maximal response) is determined using non-linear regression.[5]

In Vivo Assays

This assay evaluates the effect of a test compound on food consumption in mice or rats.

-

Animals: Male mice or rats are individually housed and acclimatized to the experimental conditions.

-

Compound Administration: The test compound is administered via a relevant route (e.g., intraperitoneal, oral, or intracerebroventricular injection).[13][14][15][16][17]

-

Food Intake Measurement: Food consumption is measured at various time points after compound administration. This can be done manually by weighing the remaining food or using automated systems that continuously monitor food intake.[13][14][15][16][17]

-

Data Analysis: The food intake of the treated group is compared to that of a vehicle-treated control group to determine the anorectic effect of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MC4R signaling and the experimental procedures used to study them is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these concepts.

MC4R Signaling Pathway

Caption: The MC4R signaling cascade upon agonist binding.

Experimental Workflow for MC4R Radioligand Binding Assay

Caption: Workflow for determining MC4R binding affinity.

Experimental Workflow for In Vivo Food Intake Study

Caption: Workflow for assessing in vivo anorectic effects.

Conclusion

The development of potent and selective small molecule MC4R agonists like KRN383 holds significant promise for the treatment of obesity and related metabolic disorders. A thorough understanding of the structure-activity relationships is critical for the rational design of new chemical entities with optimized pharmacological profiles. While specific SAR data for KRN383 analogs remains largely proprietary, the wealth of information available for other MC4R agonists provides a strong foundation for future drug discovery efforts. The experimental protocols and workflows detailed in this guide offer a standardized approach for the characterization of novel MC4R agonists, facilitating the identification and development of the next generation of anti-obesity therapeutics. Continued research into the intricate interactions between small molecules and the MC4R will undoubtedly pave the way for innovative and effective treatments for one of the most pressing global health challenges.

References

- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional characterization and pharmacological rescue of melanocortin-4 receptor mutations identified from obese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hcp.rhythmtx.com [hcp.rhythmtx.com]

- 7. KRN383 | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. What are the key players in the pharmaceutical industry targeting MC4R? [synapse.patsnap.com]

- 10. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - Melanocortin 4 receptor signals at the neuronal primary cilium to control food intake and body weight [jci.org]

- 15. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to KRN383: A Potent FLT3 Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the publicly available data on KRN383, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. Following a thorough search of scientific literature and chemical databases, it is important to note that there is currently no publicly available information on novel derivatives or analogues of KRN383. Therefore, this document focuses on the core compound, KRN383, summarizing its known properties, mechanism of action, and potential therapeutic applications.

Core Compound: KRN383

KRN383 is a small molecule inhibitor identified as a potent antagonist of FLT3, a receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML). Its chemical and biological properties have been characterized to some extent in preclinical studies.

Chemical Properties

| Property | Value |

| IUPAC Name | 1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea[1] |

| CAS Number | 919767-02-5[1][2] |

| Molecular Formula | C₁₇H₁₇N₃O₄[1][2] |

| Molecular Weight | 327.33 g/mol [1][2] |

Biological Activity

KRN383 has demonstrated significant potency as an inhibitor of FLT3, particularly in cell lines with internal tandem duplication (ITD) mutations, which are common in AML.

| Parameter | Value | Cell Line/Model |

| IC₅₀ | ≤2.9 nM[1] | ITD-positive cell lines |

| In Vivo Efficacy | Eradication of ITD-positive xenograft tumors in nude mice[1] | Animal model of AML |

| Administration | Single oral dose of 80 mg/kg[1] | Animal model of AML |

Mechanism of Action: FLT3 Inhibition

KRN383 functions as an inhibitor of the FLT3 receptor tyrosine kinase. In certain hematological malignancies, particularly AML, mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. By binding to and inhibiting FLT3, KRN383 blocks these downstream signaling pathways, leading to apoptosis of the cancer cells.

Experimental Protocols

While specific experimental protocols for the synthesis and evaluation of KRN383 and its potential derivatives are not detailed in the public domain, a general workflow for the development of similar kinase inhibitors can be outlined.

Hypothetical Experimental Workflow

The development and evaluation of a novel kinase inhibitor like KRN383 would typically follow a multi-stage process, from initial synthesis to preclinical testing.

Conclusion and Future Directions

KRN383 is a potent and orally bioavailable FLT3 inhibitor with demonstrated preclinical activity against AML models. The lack of publicly available information on its derivatives suggests that this area of research may be proprietary or still in early stages of development. Future research could focus on the synthesis and evaluation of KRN383 analogues to improve potency, selectivity, and pharmacokinetic properties. The detailed structure-activity relationship studies would be crucial in guiding the design of next-generation FLT3 inhibitors based on the KRN383 scaffold. For researchers in the field of AML and kinase inhibitor development, KRN383 represents a promising, albeit underexplored, chemical entity.

References

In Silico Screening of KRN383 Analog Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential in silico screening workflow for identifying novel drug candidates from KRN383 analog libraries. KRN383 is known to inhibit ITD cell growth at low nanomolar concentrations and has demonstrated tumor regression in mouse models, suggesting its potential as a potent therapeutic agent.[1] This document outlines a structured, multi-step computational approach, from target identification and library preparation to hit identification and lead optimization, designed to efficiently navigate the chemical space of KRN383 analogs and identify compounds with enhanced potency and favorable pharmacological profiles.

Introduction to Virtual Screening in Drug Discovery

Virtual screening (VS) is a computational technique that has become an indispensable tool in modern drug discovery.[2][3] It allows for the rapid assessment of large libraries of chemical compounds to identify molecules that are most likely to be active against a specific biological target.[3] By complementing or, in some cases, replacing high-throughput screening (HTS), virtual screening significantly reduces the time and cost associated with the early stages of drug development.[2][4] The methodologies employed in VS can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of known active compounds, while structure-based methods rely on the three-dimensional structure of the target protein.[5]

Hypothetical Target and Signaling Pathway

While the specific molecular target of KRN383 is not explicitly detailed in the provided search results, its effect on ITD (Internal Tandem Duplication) cell growth suggests a likely interaction with a receptor tyrosine kinase (RTK) involved in oncogenic signaling. For the purpose of this guide, we will hypothesize that KRN383 and its analogs target a mutant form of an RTK, such as FLT3-ITD, which is a known driver in certain leukemias.

Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by an inhibitor of our target RTK.

In Silico Screening Workflow

The proposed virtual screening workflow is a hierarchical process designed to progressively enrich the hit rate by applying a series of computational filters.[4][6]

Experimental Protocols

3.1.1. Target Preparation

-

Obtain Target Structure: A high-resolution 3D crystal structure of the target RTK (e.g., FLT3) is obtained from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model is built using a suitable template.

-

Protein Preparation: The raw PDB structure is prepared using a protein preparation wizard (e.g., in Schrödinger Maestro or similar software). This involves adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and optimizing the hydrogen-bonding network.

-

Binding Site Definition: The binding site is defined based on the co-crystallized ligand or through binding pocket prediction algorithms. A docking grid is generated around this defined active site.

3.1.2. Analog Library Preparation

-

Library Generation: A virtual library of KRN383 analogs is generated by enumerating variations at specified substitution points on the KRN383 scaffold. This can be achieved using combinatorial library generation tools.

-

Ligand Preparation: The generated 3D structures of the analogs are prepared. This includes generating realistic bond lengths and angles, assigning correct protonation states at a physiological pH, and generating low-energy conformers for each molecule.

-

Filtering: The library is filtered to remove compounds with undesirable physicochemical properties (e.g., violating Lipinski's Rule of Five) and those containing pan-assay interference compounds (PAINS).

3.1.3. Ligand-Based Virtual Screening

-

Pharmacophore Modeling: A pharmacophore model is generated based on the key chemical features of KRN383 required for biological activity. This model is then used to rapidly screen the analog library, retaining only those molecules that match the pharmacophore.

-

2D/3D Similarity Search: The Tanimoto coefficient or other similarity metrics are used to compare the fingerprints of the library compounds to that of KRN383. Compounds with a similarity score above a defined threshold are advanced.

3.1.4. Structure-Based Virtual Screening (Molecular Docking)

-

Docking Protocol: A hierarchical docking protocol is employed. Initially, a fast and less accurate docking method (e.g., standard precision) is used to dock the filtered library into the prepared receptor grid.

-

Pose Selection: The top-scoring poses for each ligand are retained for further analysis.

3.1.5. Post-Docking Analysis and Refinement

-

Rescoring: The docking poses of the top-ranked compounds are rescored using more computationally intensive methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to improve the prediction of binding affinity.

-

Visual Inspection: The binding modes of the top-scoring compounds are visually inspected to ensure key interactions with the active site residues are present.

3.1.6. In Silico ADMET Prediction

The final set of promising candidates is subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to flag any potential liabilities early in the discovery process.

Data Presentation

The following tables represent hypothetical data that would be generated at various stages of the in silico screening workflow.

Table 1: Library Filtering and Physicochemical Properties

| Property | KRN383 | Analog Library (Initial) | Analog Library (Filtered) |

| Number of Compounds | 1 | > 1,000,000 | ~750,000 |

| Molecular Weight ( g/mol ) | 327.33 | 250 - 600 | 250 - 500 |

| LogP | 2.5 | -1.0 - 6.0 | 0.0 - 5.0 |

| H-bond Donors | 2 | 0 - 7 | 0 - 5 |

| H-bond Acceptors | 4 | 1 - 10 | 1 - 8 |

| TPSA (Ų) | 85.6 | 20 - 150 | 20 - 120 |

Table 2: Virtual Screening Funnel

| Screening Stage | Number of Compounds In | Number of Compounds Out |

| Library Preparation & Filtering | > 1,000,000 | 750,000 |

| Ligand-Based Screening | 750,000 | 50,000 |

| Molecular Docking | 50,000 | 5,000 |

| Rescoring & Visual Inspection | 5,000 | 500 |

| In Silico ADMET Prediction | 500 | 100 |

Table 3: Top 5 Hits from Virtual Screening

| Compound ID | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) | Predicted LogS | Predicted Caco-2 Permeability |

| KRN383-A012 | -10.5 | -65.2 | -3.1 | High |

| KRN383-B045 | -10.2 | -63.8 | -3.5 | High |

| KRN383-C112 | -9.8 | -61.5 | -4.0 | Medium |

| KRN383-D078 | -9.7 | -60.1 | -3.8 | High |

| KRN383-E003 | -9.5 | -58.9 | -4.2 | Medium |

Logical Relationships in Hit Selection

The selection of final hits for experimental validation is a multi-parameter optimization problem. The following diagram illustrates the decision-making process.

Conclusion

This technical guide has outlined a comprehensive and robust in silico workflow for the screening of KRN383 analog libraries. By employing a combination of ligand-based and structure-based virtual screening techniques, coupled with predictive ADMET profiling, this approach allows for the efficient identification of promising drug candidates with a higher probability of success in subsequent experimental validation. The systematic application of these computational methods can significantly accelerate the drug discovery process, leading to the development of novel and effective therapeutics.

References

- 1. KRN383 | CymitQuimica [cymitquimica.com]

- 2. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 3. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 4. researchgate.net [researchgate.net]

- 5. hitgen.com [hitgen.com]

- 6. schrodinger.com [schrodinger.com]

KRN383 Analog Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification and validation of the molecular target for the novel Flt3 inhibitor, KRN383, and its analogs. KRN383, a quinoline-urea derivative, has demonstrated significant potential in the context of Acute Myeloid Leukemia (AML), particularly in cases harboring Fms-like tyrosine kinase 3 (Flt3) mutations. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and underlying signaling pathways pertinent to the preclinical assessment of this class of compounds.

Executive Summary

Activating mutations in the Flt3 receptor tyrosine kinase are a common genetic abnormality in AML, correlating with a poor prognosis. This has positioned Flt3 as a critical therapeutic target. KRN383 has emerged as a potent inhibitor of Flt3, demonstrating efficacy in preclinical models of AML. This guide outlines the core methodologies for identifying Flt3 as the primary target of KRN383 and its analogs, and for validating this interaction through a series of in vitro and in vivo experiments. Detailed protocols for key assays are provided to facilitate the replication and extension of these findings in a research and drug development setting.

Target Identification of KRN383 and Analogs

The primary molecular target of KRN383 was identified as the Fms-like tyrosine kinase 3 (Flt3). KRN383 is a novel, orally active quinoline-urea derivative.[1] Its hydrochloride salt is also known as Ki23819.[2] The identification of Flt3 as the target for this class of compounds likely involved a combination of computational modeling and experimental screening against a panel of kinases, a common strategy in modern drug discovery. The general workflow for identifying the protein target of a small molecule is depicted below.

Target Validation

Following the initial identification of Flt3 as the target, a series of validation experiments are crucial to confirm this interaction and to characterize the functional consequences of target engagement.

In Vitro Validation

3.1.1. Flt3 Kinase Activity Inhibition

The direct inhibitory effect of KRN383 and its analogs on Flt3 kinase activity is a cornerstone of target validation. This is typically assessed through in vitro kinase assays using recombinant Flt3 protein.

Quantitative Data: In Vitro Inhibition of Flt3

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| KRN383 | Flt3-ITD (autophosphorylation) | Cellular | 1.3 | MV4-11 | [1] |

| KRN383 | Flt3-wild type (autophosphorylation) | Cellular | 0.4 | THP-1 | [1] |

| KRN383 | Flt3-ITD (proliferation) | Cellular | 0.8 | MV4-11 | [1] |

| Ki23819 | Flt3-ITD (proliferation) | Cellular | <1 | MV4-11 | [2] |

| KR65367 | Flt3 kinase | Biochemical | 2.7 | - | [3][4] |

| KR65370 | Flt3 kinase | Biochemical | 0.57 | - | [3][4] |

Experimental Protocol: Flt3 Autophosphorylation Assay (ELISA-based)

This assay measures the inhibition of Flt3 autophosphorylation in cells.

-

Cell Culture and Treatment: Culture Flt3-expressing cells (e.g., MV4-11 for Flt3-ITD or transfected MEF cells) to optimal density.[5] Treat cells with a serial dilution of the KRN383 analog for a specified time.

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

ELISA: Use a sandwich ELISA to capture Flt3 protein and detect the level of phosphorylation using an anti-phospho-Flt3 antibody.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

3.1.2. Inhibition of Downstream Signaling

Inhibition of Flt3 should lead to the suppression of its downstream signaling pathways, which are crucial for the survival and proliferation of leukemic cells. Key downstream effectors include STAT5, MAPK, and AKT.

Experimental Protocol: Western Blot for Phospho-STAT5

-

Cell Treatment and Lysis: Treat Flt3-ITD positive cells (e.g., MV4-11) with the KRN383 analog and prepare cell lysates as for the autophosphorylation assay.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5. Use a loading control like β-actin.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the reduction in p-STAT5 levels relative to total STAT5.

3.1.3. Cellular Proliferation and Apoptosis

The functional consequence of Flt3 inhibition is a reduction in cell proliferation and the induction of apoptosis in Flt3-dependent cancer cells.

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed suspension AML cells (e.g., MV4-11) in a 96-well plate.[6][7][8]

-

Compound Treatment: Add serial dilutions of the KRN383 analog to the wells and incubate for a designated period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[6][7][8]

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Validation

In vivo studies are essential to confirm the anti-leukemic activity of KRN383 analogs in a whole-organism context.

Quantitative Data: In Vivo Efficacy of KRN383

| Compound | Dose | Administration | Model | Outcome | Reference |

| KRN383 | 80 mg/kg (single dose) | Oral | MV4-11 xenograft | Tumor eradication | [1] |

| KRN383 | 20 mg/kg/day x 28 days | Oral | MV4-11 xenograft | Tumor eradication | [1] |

Experimental Protocol: AML Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of Flt3-ITD positive human AML cells (e.g., MV4-11) into immunodeficient mice (e.g., nude or NSG mice).[9][10][11][12]

-

Tumor Growth: Allow tumors to establish to a palpable size.

-

Treatment: Administer the KRN383 analog orally at predetermined doses and schedules. A vehicle control group should be included.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like p-Flt3).

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion

The comprehensive target identification and validation process for KRN383 and its analogs has robustly established Fms-like tyrosine kinase 3 as their primary molecular target. The methodologies detailed in this guide provide a clear framework for the preclinical evaluation of this promising class of anti-leukemic compounds. The potent and specific inhibition of Flt3, leading to the suppression of downstream signaling, reduced cell proliferation, and in vivo tumor eradication, underscores the therapeutic potential of KRN383 and its analogs for the treatment of Flt3-mutated Acute Myeloid Leukemia. Further development and clinical investigation of these compounds are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Ki23819, a highly potent inhibitor of kinase activity of mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. broadpharm.com [broadpharm.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. chondrex.com [chondrex.com]

- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo AML xenograft models. [bio-protocol.org]

- 12. reactionbiology.com [reactionbiology.com]

In-Depth Technical Guide: Pharmacokinetic Properties of Novel KRN383 Analogs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for KRN383, a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, and contextualizes its potential pharmacokinetic profile through comparison with other well-characterized FLT3 inhibitors. Due to the limited public availability of specific pharmacokinetic data for KRN383 and its direct analogs, this guide leverages available information on KRN383's preclinical activity and supplements it with representative pharmacokinetic data and experimental protocols for other FLT3 inhibitors to offer a thorough understanding for research and drug development professionals.

Introduction to KRN383

KRN383 is an orally active, quinoline-urea derivative identified as a potent inhibitor of FLT3, particularly the internal tandem duplication (ITD) mutation commonly found in Acute Myeloid Leukemia (AML).[1][2] Preclinical studies have demonstrated its significant potential in treating FLT3-ITD positive AML. The hydrochloride salt of KRN383 is also known as Ki23819.

Table 1: Preclinical Activity of KRN383

| Parameter | Cell Line | Value |

| IC50 (FLT3-ITD Autophosphorylation) | MV4-11 | 1.3 nM[1] |

| IC50 (Wild-Type FLT3 Autophosphorylation) | THP-1 | 0.4 nM[1] |

| IC50 (Cell Proliferation) | MV4-11 | 0.8 nM[2] |

| In Vivo Efficacy (Tumor Eradication) | Nude mice with MV4-11 xenograft | Single oral dose of 80 mg/kg or 20 mg/kg/day for 28 days[2] |

Pharmacokinetic Properties of FLT3 Inhibitors

While specific pharmacokinetic data for KRN383 is not publicly available, the profile of other orally administered FLT3 inhibitors provides a valuable reference for anticipating its properties. Key pharmacokinetic parameters for selected FLT3 inhibitors are summarized below.

Table 2: Comparative Pharmacokinetic Parameters of Selected Oral FLT3 Inhibitors in Humans

| Parameter | Gilteritinib | Quizartinib | Sorafenib |

| Time to Maximum Concentration (Tmax) | 4-6 hours | ~4 hours | 3 hours |

| Terminal Half-Life (t1/2) | ~113 hours | 49.1 hours | 25-48 hours |

| Apparent Volume of Distribution (Vd/F) | 1092 L | - | 2660 L |

| Apparent Clearance (CL/F) | 14.8 L/h | - | 4.1 L/h |

| Bioavailability | Not explicitly reported, but oral administration is effective | ~39% | ~38-49% |

| Metabolism | Primarily CYP3A4 | Primarily CYP3A4/5 | Primarily CYP3A4 and UGT1A9 |

| Excretion | Primarily feces (~65%) | Feces (~50%) and urine (~10%) | Feces (~77%) and urine (~19%) |

Data compiled from publicly available pharmacokinetic studies of the respective compounds.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical pharmacokinetic evaluation of small molecule inhibitors like KRN383.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a novel FLT3 inhibitor following oral and intravenous administration in mice or rats.

Methodology:

-

Animal Models: Male and female BALB/c mice or Sprague-Dawley rats (6-8 weeks old).

-

Drug Formulation:

-

Intravenous (IV): Compound dissolved in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.

-

Oral (PO): Compound suspended in a vehicle such as 0.5% methylcellulose in water.

-

-

Dosing:

-

IV: A single bolus injection via the tail vein (e.g., 1-5 mg/kg).

-

PO: A single dose administered by oral gavage (e.g., 10-50 mg/kg).

-

-

Blood Sampling:

-

Serial blood samples (approximately 50-100 µL) are collected from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation:

-

Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

-

Plasma is stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of the compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated using non-compartmental analysis with software such as WinNonlin.

-

Oral bioavailability is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a compound in liver microsomes to predict its hepatic clearance.

Methodology:

-

Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (from human, rat, or mouse; e.g., 0.5 mg/mL protein) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data Analysis: The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the remaining compound concentration versus time. Intrinsic clearance (CLint) is then calculated.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, activating mutations such as ITDs lead to constitutive, ligand-independent activation of the receptor and its downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, driving leukemogenesis. KRN383 exerts its therapeutic effect by inhibiting the aberrant signaling from these mutated receptors.

Caption: FLT3 signaling pathway and the inhibitory action of KRN383.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a novel compound.

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Conclusion

KRN383 has demonstrated significant promise as a potent, orally active FLT3 inhibitor in preclinical models. While specific pharmacokinetic data for KRN383 and its analogs remain limited in the public domain, the established profiles of other FLT3 inhibitors suggest that it is likely to exhibit properties suitable for oral administration. Further investigation and publication of its detailed pharmacokinetic and metabolic profile are crucial for its continued development and potential translation to clinical settings for the treatment of FLT3-mutated AML. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret future studies on KRN383 and its analogs.

References

An In-depth Technical Guide on the Mechanism of Action of DFT383 (Formerly AVR-RD-04) for the Treatment of Cystinosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "KRN383 analog" did not yield sufficient public information to create a detailed technical guide. However, substantial information is available for DFT383 (formerly AVR-RD-04), a gene therapy with a well-described mechanism of action. This guide will focus on DFT383 as a comprehensive case study.

Executive Summary

DFT383 is an investigational ex vivo lentiviral-based gene therapy developed for the treatment of cystinosis, a rare autosomal recessive lysosomal storage disorder caused by mutations in the CTNS gene.[1] The absence of a functional cystinosin protein, encoded by CTNS, leads to the accumulation of cystine within lysosomes, resulting in multisystemic organ damage.[1] DFT383 aims to provide a durable, systemic, and potentially curative treatment by introducing a functional copy of the CTNS gene into a patient's own hematopoietic stem cells (HSCs).[1] Preclinical and clinical data have demonstrated the potential of DFT383 to reduce cystine levels in various tissues and stabilize or improve clinical manifestations of the disease.[2][3]

Mechanism of Action

The core mechanism of action of DFT383 involves the genetic modification of autologous HSCs to restore the function of the cystinosin protein. This process can be broken down into several key steps:

-

Hematopoietic Stem Cell Mobilization and Collection: HSCs are mobilized from the patient's bone marrow into the peripheral blood and collected via apheresis.

-

Ex Vivo Lentiviral Transduction: The collected HSCs are treated ex vivo with a lentiviral vector carrying a functional copy of the human CTNS gene. This vector integrates the CTNS gene into the HSCs' genome.

-

Myeloablative Conditioning: The patient undergoes a conditioning regimen, typically with busulfan, to create space in the bone marrow for the modified HSCs to engraft.[4]

-

Infusion of Modified HSCs: The genetically modified HSCs (DFT383) are infused back into the patient.

-

Engraftment and Differentiation: The modified HSCs engraft in the bone marrow and differentiate into all hematopoietic lineages. These cells and their progeny, now expressing functional cystinosin, are distributed throughout the body.

-

Systemic Cystine Clearance: The restored cystinosin function in hematopoietic cells, including macrophages and other myeloid derivatives, allows for the transport of accumulated cystine out of lysosomes, thereby reducing the systemic cystine burden and mitigating disease progression.[1]

Cellular and Molecular Pathway

Mutations in the CTNS gene lead to a dysfunctional cystinosin protein, a lysosomal cystine/proton symporter. This defect results in the accumulation of cystine within lysosomes. Recent research has elucidated a connection between lysosomal cystine accumulation and the mTORC1 signaling pathway. In healthy cells, CTNS plays a role in regulating mTORC1 activity in response to nutrient availability. However, in cystinosis, the accumulation of lysosomal cystine leads to the constitutive activation of mTORC1 at the lysosomal surface.[5][6] This dysregulation shifts cellular metabolism towards anabolic processes and disrupts autophagy, contributing to the pathophysiology of the disease, particularly in the kidney proximal tubules.[5][6]

By restoring functional CTNS, DFT383 is hypothesized to not only clear accumulated cystine but also to normalize mTORC1 signaling, thereby restoring cellular homeostasis.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from the Phase 1/2 clinical trial of AVR-RD-04 (now DFT383).

Table 1: Vector Copy Number (VCN) in Peripheral Blood Mononuclear Cells (PBMCs)

| Patient | VCN at 3 Months (copies/diploid genome) | VCN at 12+ Months (copies/diploid genome) |

| Patient 1 | - | 1.0 - 2.0 |

| Patient 2 | - | 1.0 - 2.0 |

| Patient 3 | - | 1.0 - 2.0 |

| Patient 4 | 0.7 | - |

| Patient 5 | 1.3 | - |

Data sourced from a press release by Avrobio, Inc.[2]

Table 2: Reduction in Cystine Levels in Various Tissues

| Tissue | Patient | Timepoint | Percent Reduction in Cystine Crystals |

| Skin | Patient 1 | 12 months | 35% |

| Patient 2 | 12 months | 64% | |

| Patient 3 | 12 months | 81% | |

| Rectal Biopsy | Patient 1 | 18 months | 53% |

| Patient 2 | 12 months | 28% | |

| Patient 3 | 12 months | 86% |

Data sourced from a press release by Avrobio, Inc.[3]

Table 3: Leukocyte Cystine Levels

| Patients (n=3) | Timepoint | Leukocyte Cystine Level (nmol/mg protein) |

| >12 months post-gene therapy | >12 months | Stabilized near 1.0 |

Data sourced from a press release by Avrobio, Inc.[2]

Experimental Protocols

General Protocol for Lentiviral Vector Production

While the exact proprietary protocol for DFT383 is not publicly available, a general protocol for producing lentiviral vectors for gene therapy is as follows:

-

Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is prepared. This includes the transfer vector containing the CTNS gene, a packaging plasmid, and an envelope plasmid.

-

Cell Culture: A suitable packaging cell line, such as HEK293T cells, is cultured to the appropriate confluency.

-

Transfection: The plasmids are co-transfected into the packaging cells using a suitable transfection reagent (e.g., calcium phosphate or PEI).

-

Viral Harvest: The supernatant containing the lentiviral particles is harvested at 48 and 72 hours post-transfection.

-

Purification and Concentration: The viral supernatant is clarified by centrifugation and filtered. The viral particles are then concentrated, often by ultracentrifugation or chromatography.

-

Quality Control: The final viral vector preparation undergoes rigorous quality control testing, including titration to determine the viral titer (transducing units/mL), sterility testing, and assays for replication-competent lentivirus.

Ex Vivo Transduction of Hematopoietic Stem Cells

-

HSC Isolation: CD34+ HSCs are isolated from the patient's apheresed peripheral blood product using immunomagnetic selection.

-

Pre-stimulation: The isolated CD34+ cells are cultured for 24-48 hours in a serum-free medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L) to stimulate cell cycling, which can improve transduction efficiency.

-

Transduction: The pre-stimulated cells are exposed to the lentiviral vector at a specific multiplicity of infection (MOI). Transduction enhancers, such as protamine sulfate or proprietary reagents like LentiBOOST™, may be added to increase efficiency.[7] The cells are incubated with the vector for a defined period (e.g., 16-24 hours).

-

Washing and Formulation: After transduction, the cells are washed to remove residual viral particles and formulated in a cryopreservation medium.

-

Cryopreservation: The transduced cells (the final DFT383 drug product) are cryopreserved and stored until the patient is ready for infusion.

Quantification of Intracellular Cystine

The standard method for quantifying intracellular cystine for the diagnosis and monitoring of cystinosis involves the following steps:

-

Cell Isolation: Polymorphonuclear (PMN) leukocytes are isolated from whole blood using density gradient centrifugation.

-

Cell Lysis: The isolated cells are lysed, and the protein is precipitated with an acid (e.g., sulfosalicylic acid).

-

Derivatization (for HPLC): For analysis by High-Performance Liquid Chromatography (HPLC), the cystine in the supernatant is often derivatized to improve its detection.

-

Chromatographic Separation and Detection: The sample is analyzed by HPLC with UV detection or, more commonly, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and specificity.[8]

-

Quantification: The concentration of cystine is determined by comparing the signal to a standard curve and is typically normalized to the total protein content of the cell lysate, expressed as nmol half-cystine/mg protein.

Visualizations

Signaling Pathway of CTNS Dysfunction in Cystinosis

Caption: Dysfunctional CTNS leads to lysosomal cystine accumulation and constitutive mTORC1 activation.

Experimental Workflow for DFT383 Gene Therapy

Caption: The ex vivo gene therapy workflow for DFT383.

Logical Relationship of DFT383's Therapeutic Effect

Caption: The causal chain of DFT383's therapeutic effect.

References

- 1. DFT383 - Wikipedia [en.wikipedia.org]

- 2. cystinosis.org [cystinosis.org]

- 3. globalgenes.org [globalgenes.org]

- 4. cgtlive.com [cgtlive.com]

- 5. The CTNS-MTORC1 axis couples lysosomal cystine to epithelial cell fate decisions and is a targetable pathway in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CTNS-MTORC1 axis couples lysosomal cystine to epithelial cell fate decisions and is a targetable pathway in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Implementation of a method to quantify white blood cell cystine as a diagnostic support for cystinosis | Nefrología [revistanefrologia.com]

The Landscape of FLT3-ITD Inhibition: A Technical Guide to Scaffold-Based Drug Discovery

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Critical Role of FLT3-ITD in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development and differentiation of hematopoietic stem cells.[1] However, in a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival. The most common of these mutations is the internal tandem duplication (ITD) within the juxtamembrane domain of the receptor, occurring in approximately 20-30% of AML cases.[1][2] This FLT3-ITD mutation is a key oncogenic driver and is associated with a poor prognosis, higher relapse rates, and worse overall survival.[3][4] Consequently, the development of small molecule inhibitors targeting FLT3-ITD has become a major focus in AML therapy.[2][5]

While the specific scaffold "KRN383" is mentioned in historical literature, detailed public information regarding its structure and derived inhibitors is scarce.[6][7] This guide, therefore, will provide a broader technical overview of the principles and methodologies involved in the discovery and development of FLT3-ITD inhibitors, drawing upon publicly available data for various scaffolds.

Quantitative Analysis of Representative FLT3-ITD Inhibitors

The development of potent and selective FLT3-ITD inhibitors is a key objective in AML drug discovery. The following table summarizes the in vitro activity of several notable FLT3 inhibitors against the FLT3-ITD kinase and relevant AML cell lines.

| Compound/Inhibitor | Scaffold Class | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |

| Midostaurin (PKC412) | Staurosporine analogue | FLT3-ITD | 29.64 ± 1.45 | - | - | [8] |

| Lestaurtinib | Indolocarbazole | FLT3 | 3 | - | - | [2] |

| Quizartinib (AC220) | N/A | FLT3-ITD | - | - | - | [1] |

| Gilteritinib | N/A | FLT3-ITD | - | - | - | [8] |

| CHMFL-FLT3-165 | N/A | FLT3-ITD | 4 | MV4-11 | <10 | [1] |

| Compound 34f | Imidazo[1,2-b]pyridazine | FLT3-ITD | 4 | MV4-11 | 7 | [3] |

| Compound 34f | Imidazo[1,2-b]pyridazine | FLT3-D835Y | 1 | MOLM-13 | 9 | [3] |

| FLIN-4 | N/A | FLT3-ITD | 1.07 ± 0.04 | - | - | [8] |

N/A: Not available in the provided search results.

Core Methodologies in FLT3-ITD Inhibitor Development

The evaluation of novel chemical entities for FLT3-ITD inhibitory potential involves a cascade of in vitro and in vivo assays. Below are detailed protocols for key experiments typically employed in this process.

Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To determine the direct inhibitory activity of a compound against the purified FLT3-ITD enzyme.

-

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the FLT3-ITD kinase. The activity is often quantified by measuring the remaining ATP concentration or the amount of phosphorylated substrate.

-

Protocol:

-

Reagents: Recombinant human FLT3-ITD enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a microplate. b. The FLT3-ITD enzyme and the substrate are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C). e. The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a luminescence-based detection reagent.

-

Data Analysis: The luminescence signal is converted to percent inhibition relative to a vehicle control (DMSO). The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is calculated by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Proliferation Assay (Cell-Based Assay)

-

Objective: To assess the cytostatic or cytotoxic effect of a compound on AML cells harboring the FLT3-ITD mutation.

-

Principle: This assay measures the number of viable cells after a defined period of treatment with the test compound.

-

Protocol:

-

Cell Lines: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) and FLT3-wild type cell lines (for selectivity assessment).

-

Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The test compound is added to the wells at various concentrations. c. The cells are incubated for a specified duration (e.g., 72 hours). d. A viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well. e. The plate is incubated to allow for the conversion of the reagent by viable cells. f. The signal (luminescence or absorbance) is measured using a plate reader.

-

Data Analysis: The signal is proportional to the number of viable cells. The GI50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of a lead compound in a living organism.

-

Principle: Human AML cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Protocol:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).

-

Procedure: a. FLT3-ITD positive AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice. b. Tumors are allowed to grow to a palpable size. c. Mice are randomized into treatment and control groups. d. The test compound is administered orally or via another appropriate route at a defined dose and schedule. e. Tumor volume is measured regularly (e.g., twice a week) using calipers. f. At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the compound is assessed by comparing the tumor growth in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[1]

-

Visualizing the Path to FLT3-ITD Inhibition

FLT3 Signaling Pathway

The FLT3 receptor, upon activation by its ligand or through mutations like ITD, triggers a cascade of downstream signaling pathways that are crucial for cell survival and proliferation. Understanding this network is fundamental to inhibitor design.

Caption: Constitutively active FLT3-ITD activates downstream signaling pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT5.[2][8]

Workflow for FLT3-ITD Inhibitor Discovery

The journey from a chemical library to a potential drug candidate follows a structured and multi-stage process.

Caption: A typical workflow for the discovery and preclinical development of FLT_3-ITD inhibitors.

Structure-Activity Relationship (SAR) Conceptual Diagram

The optimization of a lead compound is guided by understanding how chemical modifications to a core scaffold affect its biological activity.

Caption: The iterative process of modifying a core scaffold and evaluating its activity to build a Structure-Activity Relationship (SAR).

Conclusion

The development of FLT3-ITD inhibitors represents a significant advancement in the targeted therapy of AML. While specific details on inhibitors derived from the KRN383 scaffold are not widely available, the principles of scaffold-based drug discovery, including structure-activity relationship studies and scaffold hopping, continue to drive the field forward.[3] Through a rigorous application of the biochemical, cellular, and in vivo methodologies outlined in this guide, researchers can effectively identify and optimize novel chemical entities with the potential to overcome the challenges of resistance and improve outcomes for patients with FLT3-mutated AML.

References

- 1. Discovery of a Highly Potent FLT3 Kinase Inhibitor for FLT3-ITD-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging mutations at relapse in patients with FLT3-mutated R/R AML who were treated with gilteritinib in the ADMIRAL trial [aml-hub.com]

- 5. Structural and functional alterations of FLT3 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLT3 inhibitor KRN383 on xenografted human leukemic cells harboring FLT3-activating mutations FLT3 in AML: much more to learn about biology and optimal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of KRN383 Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRN383 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Analogs of KRN383, belonging to the class of quinoline-urea derivatives, are of significant interest for the development of targeted cancer therapies. These application notes provide a detailed overview of the synthesis of KRN383 analogs, focusing on a plausible and chemically sound synthetic route. The protocols outlined are based on established synthetic methodologies for structurally related kinase inhibitors. Additionally, the underlying mechanism of action through the FLT3 signaling pathway is described and visualized.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a critical regulator of hematopoiesis.[1] Activating mutations, particularly internal tandem duplications (ITD), lead to constitutive kinase activity and are associated with a poor prognosis in AML. KRN383 has demonstrated potent inhibition of FLT3-ITD, with an IC50 value of ≤2.9 nM in cellular assays.[1] The development of synthetic protocols for KRN383 and its analogs is crucial for further preclinical and clinical investigations.

The chemical structure of KRN383 is 1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea, with the molecular formula C17H17N3O4. This structure features a substituted quinoline core linked to a urea moiety via a phenoxy bridge. The synthesis of analogs typically involves the preparation of these key fragments followed by their coupling.

FLT3 Signaling Pathway

The binding of the FLT3 ligand to its receptor induces dimerization and autophosphorylation of the kinase domains. This activation triggers several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. Key pathways activated by FLT3 include:

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

RAS/MAPK Pathway: Stimulates cell proliferation.

-

JAK/STAT Pathway: Involved in cytokine signaling and cell proliferation.

In AML with FLT3-ITD mutations, the receptor is constitutively active, leading to uncontrolled activation of these downstream pathways and leukemic cell growth. KRN383 and its analogs inhibit the autophosphorylation of FLT3, thereby blocking these aberrant signaling events.

Synthesis of KRN383 Analogs: A Proposed Experimental Workflow

The synthesis of KRN383 analogs can be conceptually divided into three main stages:

-

Synthesis of the substituted 4-chloro-6-methoxy-7-hydroxyquinoline core.

-

Synthesis of the 4-aminophenol urea side chain.

-

Coupling of the quinoline core and the side chain via a nucleophilic aromatic substitution reaction.

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of key intermediates and the final coupling step. Researchers should adapt and optimize these procedures based on the specific analog being synthesized.

Protocol 4.1: Synthesis of 4-Hydroxy-6-methoxyquinoline

This protocol describes a method for preparing a key quinoline intermediate.

Materials:

-

4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline

-

Fumaric acid

-

Palladium black

-

Water

-

Sodium hydroxide

-

Acetic acid

-

Methanol

Procedure:

-

A mixture of 3 g of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline, 3 g of fumaric acid, 0.3 g of palladium black, and 40 cc of water is refluxed for approximately 2 hours.

-

The completion of the reaction is indicated by the disappearance of the yellow color of the reaction mixture.

-

The reaction mixture is cooled and made strongly alkaline with sodium hydroxide, then filtered.

-

The filtrate containing the 4-hydroxy-6-methoxyquinoline is acidified to approximately pH 6 with acetic acid, causing the product to precipitate.

-

The precipitate is filtered off, dried, and recrystallized from methanol to yield 4-hydroxy-6-methoxyquinoline.[2]

Protocol 4.2: General Procedure for the Synthesis of N,N'-Disubstituted Ureas

This protocol provides a general method for the formation of the urea moiety.

Materials:

-

Aromatic amine

-

Isocyanate

-

Aqueous medium

Procedure:

-

The selected amine (10 mmol) is dissolved in water, and the mixture is cooled to 5°C.

-

After 5 minutes, the isocyanate (10 mmol) is slowly added to the reaction mixture, ensuring the temperature does not exceed 5°C.

-

As the reaction progresses, the solid product precipitates out of the solution.

-

The reaction mixture is stirred for an additional 30 minutes at 5°C.

-

The solid product is isolated by filtration and washed with water.

Protocol 4.3: Coupling of Quinoline Core and Urea Side Chain

This protocol outlines a general approach for the final coupling step.

Materials:

-

Substituted 4-chloroquinoline derivative

-

Aminophenol urea derivative

-

A suitable solvent (e.g., DMF, DMSO)

-

A non-nucleophilic base (e.g., Cs2CO3, K2CO3)

Procedure:

-

To a solution of the aminophenol urea derivative in the chosen solvent, add the base and stir at room temperature.

-

Add the substituted 4-chloroquinoline derivative to the mixture.

-

Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final KRN383 analog.

Quantitative Data Summary

The following table summarizes key quantitative data for KRN383 and representative quinoline-urea kinase inhibitors.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| KRN383 | FLT3-ITD | ≤2.9 | ITD-positive cells | ≤2.9 | [1] |

| Compound 1j | C-RAF | 67 | - | - | [3] |

| Ki8751 | VEGFR-2 | 0.9 | - | - | [3] |

| Compound 10a | HGFR/MST1R | 110 / 45 | COLO 205 | 110 | [4] |

Conclusion

The synthesis of KRN383 analogs represents a promising avenue for the development of novel FLT3 inhibitors for the treatment of AML. The protocols and workflow described herein provide a foundational guide for researchers in this field. The modular nature of the synthesis allows for the generation of a diverse library of analogs for structure-activity relationship studies, with the ultimate goal of identifying candidates with improved potency, selectivity, and pharmacokinetic properties. Careful optimization of reaction conditions and purification techniques will be essential for the successful synthesis of these complex molecules.

References

- 1. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-based Assays for Efficacy of KRN383 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN383 and its analogs are potent inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1][2] FLT3 is a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic progenitor cells.[3] The FLT3-ITD mutation leads to constitutive activation of the kinase, driving aberrant downstream signaling and promoting the development of acute myeloid leukemia (AML).[2][4][5] This constitutive signaling activates key pathways such as STAT5, PI3K/AKT, and MAPK, which are critical for cell proliferation and survival.[4][5] Therefore, inhibiting FLT3-ITD is a promising therapeutic strategy for AML.

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of KRN383 analogs in inhibiting FLT3-ITD-driven cellular processes. The described assays are essential for characterizing the potency and mechanism of action of these compounds.

Quantitative Data Summary

The following tables present example data for a series of hypothetical KRN383 analogs, demonstrating how to summarize the quantitative results from the described assays.

Table 1: Cell Viability Inhibition by KRN383 Analogs in FLT3-ITD Positive Cell Lines

| Compound | MV4-11 IC50 (nM) | MOLM-13 IC50 (nM) |

| KRN383 | 2.5 ± 0.4 | 3.1 ± 0.6 |

| Analog A | 1.8 ± 0.3 | 2.5 ± 0.5 |

| Analog B | 15.7 ± 2.1 | 20.4 ± 3.2 |

| Analog C | 0.9 ± 0.2 | 1.2 ± 0.3 |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth as determined by the MTT assay after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by KRN383 Analogs in MV4-11 Cells

| Compound (at 10 nM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |

| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.1 |

| KRN383 | 25.4 ± 3.1 | 10.2 ± 1.5 | 35.6 ± 4.2 |

| Analog A | 30.1 ± 3.5 | 12.8 ± 1.8 | 42.9 ± 5.0 |

| Analog B | 8.9 ± 1.5 | 3.1 ± 0.7 | 12.0 ± 2.1 |

| Analog C | 35.7 ± 4.0 | 15.1 ± 2.0 | 50.8 ± 5.8 |

Percentage of apoptotic cells was determined by Annexin V/PI staining and flow cytometry after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Target Engagement of KRN383 Analogs with FLT3 in MV4-11 Cells

| Compound | Thermal Shift (ΔTagg) in °C |

| Vehicle Control | 0 |

| KRN383 | + 4.8 |

| Analog A | + 5.2 |

| Analog B | + 1.5 |

| Analog C | + 5.9 |

The thermal shift (ΔTagg) was determined using a Cellular Thermal Shift Assay (CETSA), indicating the change in the aggregation temperature of the FLT3 protein upon compound binding.

Signaling Pathway

The following diagram illustrates the FLT3-ITD signaling pathway and the point of inhibition by KRN383 and its analogs.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay